molecular formula C18H27NO2 B5532805 {3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol

{3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol

カタログ番号 B5532805
分子量: 289.4 g/mol
InChIキー: WGRBGSXNXDQCGJ-GQCTYLIASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

{3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol, also known as JNJ-7925476, is a novel compound that has gained interest in the scientific community due to its potential therapeutic applications.

作用機序

{3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol acts as a selective antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic pathway of the brain. By blocking the D3 receptor, this compound modulates the release of dopamine, a neurotransmitter involved in reward and motivation pathways. This modulation of dopamine release is thought to underlie the therapeutic effects of this compound in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological pathways in preclinical studies. In animal models of Parkinson's disease, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein involved in the survival and growth of neurons. In animal models of breast cancer, this compound has been shown to inhibit the proliferation and migration of cancer cells.

実験室実験の利点と制限

{3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol has several advantages for use in lab experiments. It has a high affinity and selectivity for the dopamine D3 receptor, making it a useful tool for studying the role of this receptor in various biological processes. However, this compound also has limitations, including its relatively low solubility in water and its potential for off-target effects on other dopamine receptor subtypes.

将来の方向性

There are several future directions for the study of {3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol. In neurology, further studies are needed to determine the therapeutic potential of this compound in animal models of Parkinson's disease and Alzheimer's disease. In psychiatry, clinical trials are needed to determine the safety and efficacy of this compound as an antidepressant and anxiolytic agent in humans. In oncology, further studies are needed to determine the anticancer properties of this compound in various types of cancer. Additionally, further studies are needed to optimize the synthesis method of this compound and to develop more potent and selective dopamine D3 receptor antagonists.
Conclusion:
In conclusion, this compound is a novel compound that has potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. Its mechanism of action involves the selective antagonism of the dopamine D3 receptor, which modulates the release of dopamine and underlies its therapeutic effects. Further studies are needed to determine the full therapeutic potential of this compound and to optimize its synthesis method.

合成法

{3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol was synthesized using a multistep process involving the reaction of 3-ethylpiperidine with 4-methoxyphenylacetaldehyde to form the corresponding imine. The imine was then reduced to the corresponding amine using sodium borohydride, followed by the addition of a methanol group to form the final product.

科学的研究の応用

{3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol has been studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. In neurology, this compound has been shown to have a neuroprotective effect in animal models of Parkinson's disease and Alzheimer's disease. In psychiatry, this compound has been studied for its potential use as an antidepressant and anxiolytic agent. In oncology, this compound has been shown to have anticancer properties in preclinical models of breast cancer and leukemia.

特性

IUPAC Name

[3-ethyl-1-[(E)-3-(4-methoxyphenyl)prop-2-enyl]piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2/c1-3-18(15-20)11-5-13-19(14-18)12-4-6-16-7-9-17(21-2)10-8-16/h4,6-10,20H,3,5,11-15H2,1-2H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRBGSXNXDQCGJ-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN(C1)CC=CC2=CC=C(C=C2)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1(CCCN(C1)C/C=C/C2=CC=C(C=C2)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。